4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole belongs to the class of substituted pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds, especially those with aryl and trifluoromethyl substitutions, are widely explored in medicinal chemistry and agrochemical research due to their diverse biological activities. [, , ]
The synthesis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole can be achieved through several methods:
These synthetic routes are crucial for producing 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole efficiently and effectively.
The molecular structure of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole features a five-membered pyrazole ring with distinct substituents:
The presence of these groups makes this compound an interesting target for further chemical modification and study .
4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole participates in various chemical reactions:
These reactions highlight the versatility of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole in synthetic organic chemistry.
The mechanism of action for 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is primarily linked to its interaction with biological targets:
Research indicates that compounds with similar structures have shown antimicrobial and anticancer properties, suggesting that 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole may exhibit similar bioactivity .
4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole has several notable applications:
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that have profoundly influenced pharmaceutical development. The inherent versatility of the pyrazole scaffold—characterized by adjacent nitrogen atoms within a five-membered ring—enables precise modulation of electronic properties, solubility, and binding interactions with biological targets. Seminal drugs incorporating this core include the cyclooxygenase-2 (COX-2) inhibitor celecoxib (for inflammatory conditions), the cannabinoid receptor-1 antagonist rimonabant (investigated for obesity management), and the antipsychotic CDPPB [6] [10]. These clinical agents demonstrate how strategic substitution patterns on the pyrazole ring translate to distinct pharmacological profiles. The historical trajectory of pyrazole drug discovery reveals a shift from serendipitous discoveries to rational design approaches. Early syntheses relied on classical cyclocondensation methods (e.g., Knorr-type reactions between hydrazines and 1,3-dicarbonyl compounds), which often yielded regioisomeric mixtures. Contemporary strategies leverage transition-metal catalysis, multicomponent reactions, and computational modeling to achieve regioselective access to complex pyrazole architectures like 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole—a compound embodying modern design principles for targeted bioactivity [6] [10].
The integration of nitro (–NO₂) and trifluoromethyl (–CF₃) groups onto the pyrazole ring induces profound electronic and steric effects that enhance drug-like properties. The trifluoromethyl group is a potent electron-withdrawing moiety (Hammett constants: σm = 0.42, σp = 0.54) with high metabolic stability and lipophilicity (π = 0.88). These properties improve membrane permeability and prolong biological half-lives by resisting oxidative metabolism. Concurrently, the nitro group (–NO₂; σp = 1.27) intensifies the electron-deficient character of the ring, facilitating:
In 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole, these substituents adopt fixed positions that maximize their synergistic impact. The –CF₃ group at C5 and –NO₂ at C4 create an electron-deficient domain ideal for nucleophilic attack or reduction to amino derivatives (–NH₂), a versatile handle for further functionalization. The phenyl ring at C3 provides a hydrophobic anchor, completing a trifecta of pharmacophoric elements within a compact molecular framework (MW = 257.17 g/mol) [2] [4] [9]. Table 1: Key Physicochemical Properties of 4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Property | Value | Measurement Method |
---|---|---|
CAS Registry Number | 261761-21-1 | - |
Molecular Formula | C₁₀H₆F₃N₃O₂ | Elemental Analysis |
Molecular Weight | 257.17 g/mol | - |
Predicted Boiling Point | 406.0 ± 45.0 °C | Computational Estimation |
Predicted Density | 1.498 ± 0.06 g/cm³ | Computational Estimation |
pKa | 5.71 ± 0.50 | Potentiometric Titration |
SMILES | FC(C₁=C(N+=O)C(C₂=CC=CC=C₂)=NN₁)(F)F | - |
InChI Key | FAHRYEXMSLOYOP-UHFFFAOYSA-N | - |
This approach adapts the classic Knorr pyrazole synthesis using trifluoromethyl-bearing diketones. For example, hexafluoroacetylacetone (CF₃COCH₂COCF₃) or ethyl 4,4,4-trifluoroacetoacetate (CF₃C(O)CH₂C(O)OC₂H₅) undergoes controlled reaction with phenylhydrazine derivatives. Under acid catalysis (e.g., H₂SO₄) in aprotic dipolar solvents like DMF, regioselectivity exceeding 98:2 can be achieved favoring the 3-phenyl-5-trifluoromethyl isomer. Subsequent nitration introduces the –NO₂ group at the electron-rich C4 position [3] [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3